N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Non-linear Optical Materials
A study on 3-Nitroacetanilide, a compound with a similar nitro and acetamide functional group arrangement, highlighted its potential as an organic non-linear optical material. It crystallizes in the monoclinic system, showing characteristics valuable for optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).
Analytical Chemistry
The simultaneous determination of Paracetamol, Chlorzoxazone, and Nimesulide via HPTLC demonstrates the analytical application of nitrophenyl acetamide derivatives in pharmaceutical analysis. This study underscores the compound's relevance in developing analytical methods for drug combination formulations (Sane & Gadgil, 2002).
Herbicide and Safener Synthesis
Research on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener illustrates the utility of chloro-nitrophenyl acetamide derivatives in agriculture. These compounds are crucial for studying the metabolism and mode of action of herbicides and safeners, indicating potential applications in agricultural chemical development (Latli & Casida, 1995).
Crystal Structure Analysis
The study of 2-Chloro-N-(3-methylphenyl)acetamide provides insights into the conformational characteristics of chloro-nitrophenyl acetamides, which are essential for understanding their chemical behavior and potential applications in material science (Gowda et al., 2007).
Antimalarial Activity
Synthesis and evaluation of tebuquine and related compounds, including nitrophenyl acetamide derivatives, demonstrate significant antimalarial activity. These studies contribute to medicinal chemistry, especially in the development of new treatments for malaria (Werbel et al., 1986).
Synthesis of Pyrazolyl and Triazolyl Derivatives
Research on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole reveals the compound's role in generating novel heterocyclic compounds, indicating its importance in drug discovery and development (Panchal & Patel, 2011).
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN6O5/c11-7-3-6(16(19)20)1-2-8(7)13-9(18)4-15-5-12-10(14-15)17(21)22/h1-3,5H,4H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQPTDKXKVTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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